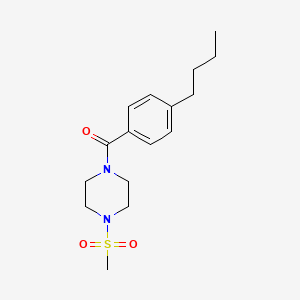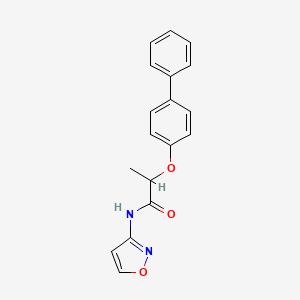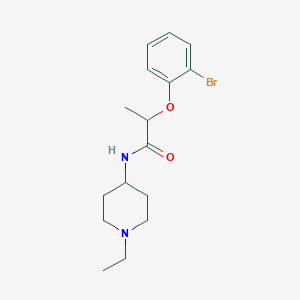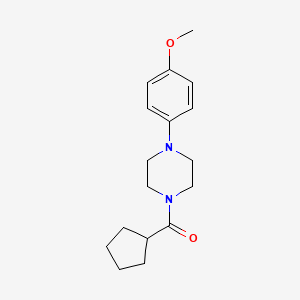![molecular formula C14H17Cl2NO2 B4431531 4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)
4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine, also known as DADLE, is a synthetic opioid peptide that has been widely used in scientific research. It is a potent agonist of the delta-opioid receptor and exhibits analgesic effects.
Wirkmechanismus
4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine acts as a delta-opioid receptor agonist, which leads to the activation of downstream signaling pathways. The activation of the delta-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. This compound also activates the release of endogenous opioids such as enkephalins and endorphins, which further contribute to the analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic effects in various animal models of pain. It also exhibits anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis. This compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. It has also been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine is a potent and selective delta-opioid receptor agonist, which makes it a valuable tool for studying the delta-opioid receptor. It is also relatively stable and can be stored for long periods of time. However, this compound has a short half-life and requires frequent administration in animal experiments. It is also relatively expensive compared to other opioids.
Zukünftige Richtungen
There are several future directions for the study of 4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine. One area of research is the development of more potent and selective delta-opioid receptor agonists. Another area of research is the investigation of the role of the delta-opioid receptor in addiction and withdrawal. Additionally, the potential use of this compound as a therapeutic agent for pain, inflammation, and depression should be further explored. Finally, the development of new drug delivery systems that can improve the pharmacokinetic properties of this compound should be investigated.
Conclusion:
In conclusion, this compound is a synthetic opioid peptide that has been widely used in scientific research. It exhibits potent analgesic effects and has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects. This compound is a valuable tool for studying the delta-opioid receptor, and there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine has been extensively used in scientific research due to its high affinity and selectivity for the delta-opioid receptor. It has been used to study the role of the delta-opioid receptor in pain modulation, addiction, and depression. This compound has also been used to investigate the effects of opioids on the immune system, as well as the mechanisms of opioid tolerance and withdrawal.
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9-7-17(8-10(2)19-9)14(18)6-11-12(15)4-3-5-13(11)16/h3-5,9-10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAMTQDCRIFJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)

![methyl 2-[(1-adamantylacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431468.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431472.png)

![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4431492.png)
![methyl [1-(1-adamantyl)propyl]carbamate](/img/structure/B4431500.png)


![ethyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4431522.png)

